2-Methyl-6-(oxolan-3-yloxy)pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

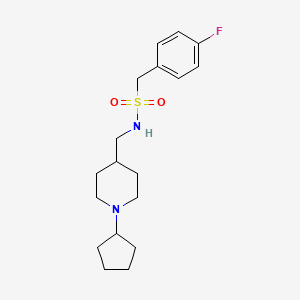

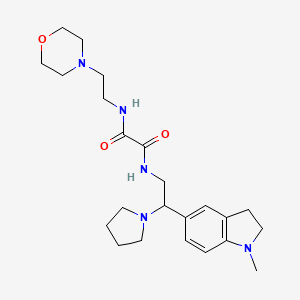

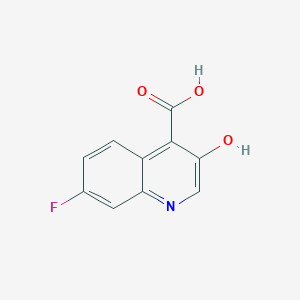

The molecular formula of 2-Methyl-6-(oxolan-3-yloxy)pyrazine is C9H12N2O2. The molecular weight is 180.207. The exact molecular structure is not available in the search results.科学的研究の応用

Alkaloids and Antiviral Properties

Pyrazine derivatives, as part of alkaloid compounds isolated from mangrove-derived actinomycetes, have shown activity against the influenza A virus subtype H1N1, suggesting potential applications in antiviral drug development (Pei-Pei Wang et al., 2014).

Green Synthesis and Chemical Reactions

The green synthesis of Pyrano[2,3-c]-pyrazoles and Pyrazolo[1,5-a]Pyrimidines, without the use of solvents, illustrates the role of pyrazine derivatives in facilitating environmentally friendly chemical reactions (H. Al-Matar et al., 2010).

Corrosion Inhibition

Pyrazine compounds have been investigated for their effectiveness in inhibiting steel corrosion, indicating their potential use in industrial applications to enhance material longevity (I. Obot & Z. Gasem, 2014).

Anticancer and Anti-inflammatory Agents

Novel 3,5-diaryl pyrazole derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities, showcasing the therapeutic potential of pyrazine derivatives (B. Bandgar et al., 2010).

Formation Pathways and Flavor Chemistry

Research into the formation pathways of pyrazines in sugar-ammonia model systems contributes to our understanding of flavor chemistry, particularly in the context of food science (T. Shibamoto & R. A. Bernhard, 1977).

作用機序

The mechanism of action of 2-Methyl-6-(oxolan-3-yloxy)pyrazine is not clearly recognized . Pyrrolopyrazine derivatives, which include a pyrazine core, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

特性

IUPAC Name |

2-methyl-6-(oxolan-3-yloxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-4-10-5-9(11-7)13-8-2-3-12-6-8/h4-5,8H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEFSEFGVLSABV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2CCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658433.png)

![6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2658435.png)

![N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2658441.png)